CXCR7 hydrochloride is derived from the human C-X-C chemokine receptor type 7 gene. It is classified as an atypical chemokine receptor due to its unique signaling mechanisms, which do not involve traditional G protein pathways. Instead, CXCR7 functions primarily as a scavenger for chemokines such as stromal cell-derived factor 1 (also known as CXCL12) and interferon-inducible T-cell alpha chemoattractant (known as CXCL11), thus influencing cellular responses and tumor microenvironments .
The synthesis of CXCR7 hydrochloride typically involves chemical reactions that yield the antagonist form of the receptor. One common method includes the use of organic synthesis techniques to create small molecule antagonists that inhibit the binding of CXCL12 or CXCL11 to CXCR7. The synthesis often employs standard organic chemistry methods such as:
The specific synthetic routes can vary depending on the desired purity and yield but generally involve multiple steps of functional group transformations and careful monitoring of reaction conditions (e.g., temperature, pH) to ensure optimal results .
CXCR7 hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The compound's three-dimensional conformation is crucial for its interaction with chemokines and other receptors.
These structural features enable CXCR7 hydrochloride to effectively bind to its target receptors, modulating their activity and influencing downstream signaling pathways .
CXCR7 hydrochloride primarily participates in competitive inhibition reactions where it binds to the active sites of CXCR7, preventing natural ligands (like CXCL12) from exerting their effects. This action can be represented in simplified terms:
The binding affinity and kinetics can be studied using various biochemical assays, such as radiolabeled ligand binding assays or fluorescence resonance energy transfer (FRET) techniques, which provide insights into how effectively CXCR7 hydrochloride can inhibit receptor-ligand interactions .
The mechanism by which CXCR7 hydrochloride operates involves its antagonistic effects on the receptor. By binding to CXCR7, it prevents the receptor from interacting with its natural ligands, thus blocking downstream signaling pathways that would normally promote tumor growth and metastasis.
Research indicates that CXCR7 antagonists can shift signaling pathways from pro-survival to pro-inflammatory states within cells. This alteration can lead to increased macrophage activity and enhanced immune responses against tumors .
These properties are critical for determining how the compound is handled in laboratory settings and its suitability for various applications .
CXCR7 hydrochloride is primarily utilized in research settings focused on cancer biology and immunology. Its applications include:
CXCR7 (ACKR3) is an atypical chemokine receptor distinguished by its β-arrestin-biased signaling. Unlike canonical G-protein-coupled receptors (GPCRs), CXCR7 lacks the DRYLAIV motif required for Gαi coupling, instead possessing a DRYLSIT variant that impairs G-protein activation [2] [7]. Ligand binding (CXCL12/CXCL11) triggers GRK2-mediated phosphorylation of the receptor’s C-terminal domain, facilitating β-arrestin2 recruitment without activating calcium flux or adenylate cyclase pathways [2] [8]. This unique mechanism enables CXCR7 to regulate cellular responses through β-arrestin-dependent effectors:
Table 1: Key β-Arrestin-Dependent Signaling Pathways Mediated by CXCR7
Pathway | Functional Outcome | Biological Context |
---|---|---|
ERK1/2/p38 MAPK | Enhanced cell survival and proliferation | Tumor growth, metastasis |
JAK/STAT | Immune cell recruitment, angiogenesis | Tumor microenvironment modulation |
Ligand scavenging | CXCL12 gradient regulation | Hematopoietic stem cell homing |
This biased signaling underpins roles in cancer progression and embryonic development, as evidenced by perinatal lethality in CXCR7-knockout mice due to cardiovascular defects [2] [7].
CXCR7 and CXCR4 share CXCL12 as a ligand but exhibit divergent signaling profiles and synergistic crosstalk:
Table 2: Functional Dichotomy Between CXCR4 and CXCR7
Parameter | CXCR4 | CXCR7 |
---|---|---|
Gαi coupling | Yes (calcium flux, cAMP inhibition) | No |
β-arrestin recruitment | Ligand-dependent | Constitutive in heterodimers |
Primary ligands | CXCL12 | CXCL12, CXCL11 |
Cancer role | Metastasis to lung/lymph nodes | Tumor growth, angiogenesis |
CXCR7’s higher affinity for CXCL12 (Kd = 0.4 nM vs. CXCR4’s 4.9 nM) allows it to act as a signal modulator by sequestering ligands to fine-tune CXCR4 activation [3] [6].
CXCR7 binds CXCL12 and CXCL11 with distinct kinetics and functional outcomes:
CXCR7 antagonists like CXCR7 HCl (chemical name: 4-[[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]methyl]-2-phenyl-1,3-thiazole hydrochloride) competitively inhibit ligand binding (IC50 = 0.32 μM), suppressing β-arrestin-dependent tumor proliferation in vitro [1] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1